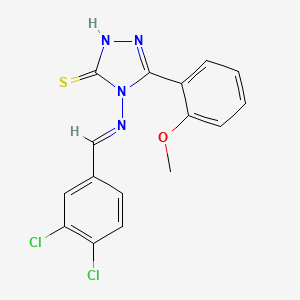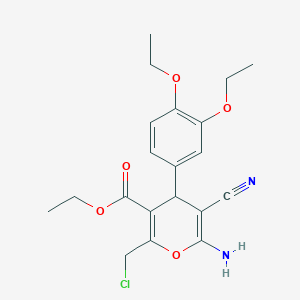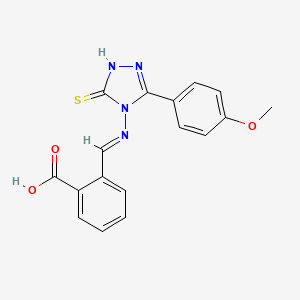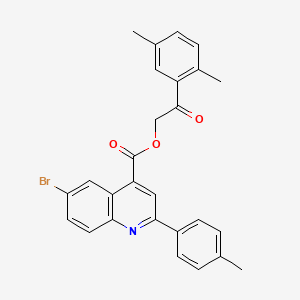![molecular formula C24H22BrN3O6S B15085844 [2-methoxy-4-[(E)-[[2-[(4-methylphenyl)sulfonylamino]acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate CAS No. 477729-05-8](/img/structure/B15085844.png)
[2-methoxy-4-[(E)-[[2-[(4-methylphenyl)sulfonylamino]acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-methoxy-4-[(E)-[[2-[(4-methylphenyl)sulfonylamino]acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate: is a complex organic compound with a molecular formula of C29H24BrN3O6S . This compound is notable for its intricate structure, which includes a bromobenzoate group, a methoxy group, and a sulfonylamino group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2-methoxy-4-[(E)-[[2-[(4-methylphenyl)sulfonylamino]acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate typically involves multiple steps:
Formation of the hydrazone: This step involves the reaction of a hydrazine derivative with an aldehyde or ketone to form a hydrazone.
Introduction of the sulfonylamino group: This is achieved by reacting the hydrazone with a sulfonyl chloride derivative.
Coupling with 3-bromobenzoic acid: The final step involves the esterification of the intermediate product with 3-bromobenzoic acid under acidic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the nitro or sulfonyl groups, converting them into amines or sulfides.
Substitution: The bromine atom in the benzoate group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or sulfides.
Substitution: Formation of substituted benzoates with various nucleophiles.
Applications De Recherche Scientifique
Chemistry:
- Used as a reagent in organic synthesis to introduce specific functional groups.
- Acts as a precursor for the synthesis of more complex molecules.
Biology:
- Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry:
- Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of [2-methoxy-4-[(E)-[[2-[(4-methylphenyl)sulfonylamino]acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
- [2-methoxy-4-[(E)-[[2-[(4-methylphenyl)sulfonylamino]acetyl]hydrazinylidene]methyl]phenyl] acetate
- [2-methoxy-4-[(E)-[[2-[(4-methylphenyl)sulfonylamino]acetyl]hydrazinylidene]methyl]phenyl] benzoate
Uniqueness:
- The presence of the bromine atom in the benzoate group distinguishes [2-methoxy-4-[(E)-[[2-[(4-methylphenyl)sulfonylamino]acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate from its analogs. This bromine atom can participate in unique substitution reactions, providing access to a wider range of derivatives.
- The combination of methoxy, sulfonylamino, and bromobenzoate groups imparts unique chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
477729-05-8 |
|---|---|
Formule moléculaire |
C24H22BrN3O6S |
Poids moléculaire |
560.4 g/mol |
Nom IUPAC |
[2-methoxy-4-[(E)-[[2-[(4-methylphenyl)sulfonylamino]acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate |
InChI |
InChI=1S/C24H22BrN3O6S/c1-16-6-9-20(10-7-16)35(31,32)27-15-23(29)28-26-14-17-8-11-21(22(12-17)33-2)34-24(30)18-4-3-5-19(25)13-18/h3-14,27H,15H2,1-2H3,(H,28,29)/b26-14+ |
Clé InChI |
POUKMIWLFRSPHZ-VULFUBBASA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC(=CC=C3)Br)OC |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC(=CC=C3)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B15085783.png)
![Benzyl 2-(4-bromobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15085789.png)


![(3Z)-3-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B15085803.png)

![6-imino-11-methyl-5-(4-methylphenyl)sulfonyl-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B15085822.png)
![2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B15085824.png)
![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetohydrazide](/img/structure/B15085826.png)
![N-benzyl-6-imino-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15085828.png)
![4-(2-{[3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamido)benzamide](/img/structure/B15085832.png)
![Isopropyl 7-methyl-3-oxo-2-(2-oxo-1-propylindolin-3-ylidene)-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15085835.png)
